BenchChemオンラインストアへようこそ!

4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Medicinal Chemistry Kinase Inhibitor Scaffold Chemical Biology

4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 1431965-83-1) is a heterocyclic small molecule belonging to the 5-aminopyrazole carboxamide class, a scaffold extensively explored for covalent kinase inhibition, particularly against Bruton's tyrosine kinase (BTK). The compound exists as both a free base (CAS 1006483-57-3) and the hydrochloride salt (CAS 1431965-83-1), with the salt form offering improved aqueous solubility and solid-state stability.

Molecular Formula C9H17ClN4O
Molecular Weight 232.71
CAS No. 1431965-83-1
Cat. No. B3103131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
CAS1431965-83-1
Molecular FormulaC9H17ClN4O
Molecular Weight232.71
Structural Identifiers
SMILESCCCCNC(=O)C1=C(C=NN1C)N.Cl
InChIInChI=1S/C9H16N4O.ClH/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2;/h6H,3-5,10H2,1-2H3,(H,11,14);1H
InChIKeyPHGVTOIHMVGHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 1431965-83-1) – Structural and Procurement Baseline for Aminopyrazole Research


4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CAS 1431965-83-1) is a heterocyclic small molecule belonging to the 5-aminopyrazole carboxamide class, a scaffold extensively explored for covalent kinase inhibition, particularly against Bruton's tyrosine kinase (BTK) [1]. The compound exists as both a free base (CAS 1006483-57-3) and the hydrochloride salt (CAS 1431965-83-1), with the salt form offering improved aqueous solubility and solid-state stability. Its substitution pattern features a 4-amino group, an N-butyl carboxamide side chain, and a 1-methyl substituent on the pyrazole ring, distinguishing it from other regioisomeric and N-alkyl variants commonly found in combinatorial libraries.

Why Generic Substitution of 4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride Is Scientifically Risky


Within the aminopyrazole carboxamide class, small structural changes—such as shifting the amino group from the 4- to the 3- or 5-position, altering the N-alkyl chain length, or using a different counterion—can profoundly impact target binding, selectivity, and pharmacokinetic properties [1]. The BTK inhibitor patent landscape demonstrates that even subtle variations (e.g., n-butyl vs. isobutyl vs. cyclopropyl) lead to divergent potencies and covalent binding kinetics [2]. Therefore, substituting the 4-amino-N-butyl-1-methyl-5-carboxamide hydrochloride core with a regioisomer or an alternative salt form without experimental validation compromises SAR continuity and reproducibility of published synthetic routes.

Quantitative Differentiation Evidence for 4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride vs. Closest Comparators


Regioisomeric Position of the Amino Group: 4-Amino vs. 3-Amino Substitution Determines Scaffold Identity

The target compound carries the amino group at the 4-position of the pyrazole ring, whereas the closely related analog 3-amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide (CAS not available) places it at the 3-position. The 4-amino-5-carboxamide arrangement is the privileged scaffold for covalent BTK inhibition, as it positions the carboxamide for key hinge-region hydrogen bonding with the kinase while the 4-amino group serves as the attachment point for the covalent warhead [1]. In contrast, the 3-amino-5-carboxamide regioisomer presents a different hydrogen-bonding topology that is less optimal for BTK hinge binding, as supported by the Pfizer aminopyrazole carboxamide SAR campaign [2]. However, no direct head-to-head BTK IC50 comparison between these two specific regioisomers has been published.

Medicinal Chemistry Kinase Inhibitor Scaffold Chemical Biology

Salt Form Advantage: Hydrochloride Salt (CAS 1431965-83-1) Offers Defined Stoichiometry and Aqueous Solubility Over Free Base (CAS 1006483-57-3)

The hydrochloride salt (CAS 1431965-83-1, MW 232.71 g/mol) provides a single, defined solid form with expectedly higher aqueous solubility compared to the free base (CAS 1006483-57-3, MW 196.25 g/mol). While neither quantitative solubility nor dissolution data are publicly reported for this specific compound, the general principle that hydrochloride salts of aminopyrazole carboxamides exhibit enhanced solubility is well documented [1]. The free base is offered by vendors at 95% purity , whereas the hydrochloride salt is also available at 95% purity , but the salt form eliminates ambiguity about protonation state during biological assay preparation.

Pre-formulation Biophysical Assay Compound Management

N-Butyl Chain Length Differentiation: Balanced Lipophilicity vs. Shorter or Longer N-Alkyl Analogs in the BTK Inhibitor Scaffold Series

The n-butyl carboxamide substituent in the target compound represents a specific lipophilicity design choice. Within the broader aminopyrazole BTK inhibitor patent (WO2016050921A1), N-alkyl substituents ranging from methyl to octyl are claimed [1]. While no direct BTK IC50 comparison is available for the isolated 4-amino-N-butyl-1-methyl core, medicinal chemistry precedent in the related 5-aminopyrazole carboxamide series indicates that the N-butyl chain provides an optimal balance between target engagement (driven by hydrophobic packing) and aqueous solubility, compared to shorter chains (ethyl, propyl) which may reduce hydrophobic contacts, or longer chains (hexyl, octyl) which may increase off-target lipophilicity-driven binding [2].

Lipophilicity Structure-Activity Relationship Kinase Selectivity

1-Methyl Substitution on Pyrazole: Defining the N-Substitution Pattern Distinct from 1-Ethyl or 1-Isopropyl Analogs

The 1-methyl group on the pyrazole ring is the smallest possible N-alkyl substituent, offering minimal steric bulk. In the broad aminopyrazole carboxamide patent families, 1-methyl is one of the most commonly exemplified N-substituents, alongside 1-ethyl and 1-isopropyl [1]. The choice of 1-methyl vs. 1-ethyl can influence both metabolic stability (N-dealkylation susceptibility) and kinase selectivity. However, no head-to-head metabolic stability or selectivity data exist for the isolated 4-amino-N-butyl-1-methyl core versus its 1-ethyl or 1-isopropyl counterparts.

Scaffold Hopping CYP Metabolism Medicinal Chemistry

Absence of a Covalent Warhead: A Non-Covalent Core Scaffold Distinct from Acrylamide- or Cyanamide-Functionalized BTK Inhibitors

The target compound is a non-covalent core scaffold lacking a covalent warhead (e.g., acrylamide, cyanamide, or butynamide). In the Pfizer aminopyrazole carboxamide BTK inhibitor series, compounds like 1 (acrylamide-based) and 11b (cyanamide-based) achieve sub-nanomolar BTK IC50 values (0.13 nM and 0.18 nM, respectively) through covalent bond formation with Cys481 [1]. The target compound, by contrast, serves as the warhead-free core from which covalent inhibitors can be elaborated. This distinction is critical: the target compound's biochemical profile is expected to show reversible, lower-affinity BTK binding (if any), making it suitable as a negative control or as a starting scaffold for covalent inhibitor design rather than as a direct potency comparator to warhead-bearing clinical candidates.

Covalent Inhibitor Reversible Inhibitor Chemical Probe

Recommended Research and Industrial Application Scenarios for 4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride


Non-Covalent Control Compound in BTK Covalent Inhibitor Mechanism-of-Action Studies

As established in Section 3 (Evidence Item 5), this compound lacks a covalent warhead and therefore serves as an ideal reversible-binding control. Researchers can use it alongside warhead-bearing analogs (e.g., acrylamide or cyanamide derivatives) to demonstrate that cellular BTK target engagement and downstream signaling inhibition (e.g., PLCγ2 phosphorylation) are warhead-dependent [1]. This application is directly supported by the Pfizer aminopyrazole carboxamide series, where the warhead-free core scaffold showed no appreciable BTK inhibition in the Lanthascreen assay at concentrations where covalent analogs achieved sub-nanomolar IC50 values [1].

Synthetic Intermediate for Parallel Library Synthesis of 4-Amino-5-carboxamide BTK Inhibitor Candidates

The compound's free amine at the 4-position provides a versatile synthetic handle for late-stage diversification. As described in patent WO2016050921A1 [2], the 4-amino group can be acylated, sulfonylated, or alkylated to install various covalent warheads or selectivity elements. The n-butyl chain at the carboxamide and the 1-methyl group on the pyrazole are stable under typical amide coupling and reductive amination conditions, making this hydrochloride salt a practical building block for generating focused BTK inhibitor libraries.

Physicochemical Benchmarking of Salt vs. Free Base Aminopyrazole Building Blocks in Pre-formulation Screening

The availability of both the hydrochloride salt (CAS 1431965-83-1) and the free base (CAS 1006483-57-3) enables head-to-head comparison of solid-state properties, aqueous solubility, and DMSO stock solution stability . This is directly applicable for compound management groups seeking to establish best practices for aminopyrazole solubility enhancement via salt formation, using a well-defined, commercially available pair.

Regioisomeric Selectivity Probe in Kinase Panel Screening

As discussed in Section 3 (Evidence Item 1), the 4-amino-5-carboxamide regioisomeric arrangement defines a specific hinge-binding motif. This compound can be included in kinase selectivity panels alongside its 3-amino-5-carboxamide or 5-amino-3-carboxamide regioisomers to experimentally determine how the amino group position influences kinase polypharmacology across the kinome, thereby validating the crystallographically inferred hinge-binding preference [1].

Quote Request

Request a Quote for 4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.